Boc-gamma-methylene-DL-glutamic acid
Overview
Description
Boc-gamma-methylene-DL-glutamic acid, also known as 2-amino-4-methylidenepentanedioic acid, is a derivative of glutamic acid. It is characterized by the presence of a gamma-methylene group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-gamma-methylene-DL-glutamic acid typically involves the protection of the amino group of gamma-methylene-DL-glutamic acid with a Boc group. This is achieved by reacting gamma-methylene-DL-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in cGMP (current Good Manufacturing Practice) facilities to meet the stringent requirements of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
Boc-gamma-methylene-DL-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The gamma-methylene group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) can be used to oxidize the gamma-methylene group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the gamma-methylene group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-gamma-methylene-DL-glutamic acid has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of pharmaceutical agents and drug discovery.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-gamma-methylene-DL-glutamic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical reactions. The gamma-methylene group can also interact with molecular targets, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Boc-gamma-methylene-L-glutamic acid: Similar in structure but with a different stereochemistry.
Boc-alpha-methylene-DL-glutamic acid: Differing in the position of the methylene group.
Boc-gamma-methyl-DL-glutamic acid: Featuring a methyl group instead of a methylene group.
Uniqueness
Boc-gamma-methylene-DL-glutamic acid is unique due to the presence of both the Boc protecting group and the gamma-methylene group. This combination allows for selective reactions and functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-6(8(13)14)5-7(9(15)16)12-10(17)18-11(2,3)4/h7H,1,5H2,2-4H3,(H,12,17)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUGUEYZXFUXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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